molecular formula C17H12N4O4S2 B2433388 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 886928-95-6

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2433388
CAS No.: 886928-95-6
M. Wt: 400.43
InChI Key: MAYFKUUNEJEIFQ-UHFFFAOYSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4O4S2 and its molecular weight is 400.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S2/c1-27(23,24)11-6-4-5-10(9-11)15-20-21-17(25-15)19-14(22)16-18-12-7-2-3-8-13(12)26-16/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYFKUUNEJEIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes an oxadiazole ring and a thiazole moiety, both known for their biological relevance. The synthesis typically involves multiple steps, including:

  • Formation of the Oxadiazole Ring : This is achieved by cyclizing a hydrazide with a carboxylic acid derivative.
  • Introduction of the Methylsulfonyl Group : This can be accomplished through sulfonation reactions.
  • Coupling with Thiazole Derivative : The final step involves amide bond formation with the thiazole derivative using coupling agents like EDCI or DCC.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and thiazole rings. For instance, compounds similar to this compound have demonstrated promising cytotoxic effects against various cancer cell lines.

Key Findings:

  • IC50 Values : The compound exhibits IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity. For example, related compounds have shown IC50 values less than that of the reference drug doxorubicin .
  • Mechanism of Action : The mechanism involves interaction with specific proteins such as Bcl-2 and Polo-like kinase 4 (PLK4), leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary tests suggest potential antifungal effects, although further studies are necessary to confirm these findings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole and Thiazole Moieties : These rings are crucial for the compound's interaction with biological targets.
  • Methylsulfonyl Group : Enhances solubility and bioavailability, facilitating better interaction with cellular targets .

Case Studies

  • Study on Cancer Cell Lines : A study involving various derivatives showed that modifications in the phenyl ring significantly affected cytotoxicity. Compounds with electron-donating groups at specific positions demonstrated enhanced activity against A431 and Jurkat cell lines .
  • Antimicrobial Testing : In vitro assays revealed that derivatives of this compound exhibited broad-spectrum antimicrobial activity, suggesting potential for development as an antibiotic agent .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays have shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-23115.045.2 - 62.7
HT-2910.09.4 - 51.2

These results indicate that N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibits effective antiproliferative activity and induces apoptosis in cancer cells through mechanisms such as increased caspase activity and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • In Vitro Cancer Studies : Research published in reputable journals has highlighted the cytotoxic effects on breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, demonstrating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Investigations into its antimicrobial properties have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its utility in addressing antibiotic resistance issues.

Q & A

Q. What are the typical synthetic routes for synthesizing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis of oxadiazole-thiazole hybrids typically involves multi-step reactions. For example, intermediates like benzo[d]thiazole-2-carboxamide can be prepared via condensation of 3-aminothiophene-2-carboxamide with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) under reflux conditions. The oxadiazole ring is often formed using sodium azide in tetrahydrofuran (THF) via cyclization reactions . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O and N-H), <sup>1</sup>H/<sup>13</sup>C NMR (to verify substituent positions and aromatic protons), and mass spectrometry (to confirm molecular weight). Elemental analysis ensures purity and stoichiometric accuracy .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer: Structural confirmation relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments (e.g., methylsulfonyl groups at δ ~3.0 ppm) and carbon backbone.
  • IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns.
  • Elemental Analysis : Ensures C, H, N, S percentages align with theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Methodological Answer: Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency for oxadiazole formation .
  • Catalyst Use : Copper(I) iodide or triethylamine may accelerate azide-alkyne cycloadditions in intermediate steps .
  • Temperature Control : Reflux conditions (90–100°C) improve reaction kinetics but require monitoring to avoid decomposition.
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water) isolates high-purity products .

Q. How should researchers address contradictions in biological activity data between in vitro and in silico studies?

Methodological Answer: Discrepancies often arise due to:

  • Assay Variability : Validate in vitro results using multiple assays (e.g., broth microdilution for antimicrobial activity) .
  • Docking Parameters : Reassess molecular docking protocols (e.g., AutoDock Vina) by adjusting grid box size, flexibility of binding sites, and scoring functions to better align with experimental IC50 values .
  • Physicochemical Factors : Account for solubility (e.g., logP adjustments via methylsulfonyl groups) and membrane permeability in vitro, which docking models may overlook .

Q. What strategies are employed in molecular docking studies to predict binding affinities with target proteins?

Methodological Answer: Key steps include:

  • Protein Preparation : Retrieve target structures (e.g., bacterial DNA gyrase) from PDB, remove water molecules, and add polar hydrogens.
  • Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Avogadro) and assign Gasteiger charges.
  • Grid Generation : Define binding pockets (e.g., active sites of enzymes) with a 20–25 Å grid box.
  • Docking Simulations : Run 50–100 genetic algorithm iterations; validate results with RMSD clustering (<2.0 Å).
  • Post-Docking Analysis : Use PyMOL/LigPlot+ to visualize hydrogen bonds, π-π stacking, and hydrophobic interactions .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer: SAR design involves:

  • Core Modifications : Substitute the methylsulfonyl group with other electron-withdrawing groups (e.g., nitro or trifluoromethyl) to assess impact on bioactivity .
  • Side Chain Variations : Introduce alkyl/aryl groups at the oxadiazole or thiazole rings to probe steric and electronic effects.
  • Biological Testing : Screen analogs against target pathogens (e.g., S. aureus or E. coli) using standardized MIC assays .
  • Computational Validation : Perform comparative molecular field analysis (CoMFA) to correlate substituent properties with activity .

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